6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid)
CAS No.:
Cat. No.: VC13771632
Molecular Formula: C60H34O8
Molecular Weight: 882.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C60H34O8 |
|---|---|
| Molecular Weight | 882.9 g/mol |
| IUPAC Name | 6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid |
| Standard InChI | InChI=1S/C60H34O8/c61-57(62)43-13-5-31-21-39(9-1-35(31)25-43)51-29-52(40-10-2-36-26-44(58(63)64)14-6-32(36)22-40)48-19-20-50-54(42-12-4-38-28-46(60(67)68)16-8-34(38)24-42)30-53(49-18-17-47(51)55(48)56(49)50)41-11-3-37-27-45(59(65)66)15-7-33(37)23-41/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68) |
| Standard InChI Key | CSLBRFPPYPOWIF-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
6,6',6'',6'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-naphthoic acid) features a central pyrene core symmetrically functionalized with four 2-naphthoic acid groups at the 1,3,6,8 positions. This arrangement creates a rigid, planar structure with extended π-conjugation, as evidenced by its IUPAC name: 6-[3,6,8-tris(6-carboxynaphthalen-2-yl)pyren-1-yl]naphthalene-2-carboxylic acid . The pyrene moiety (C₁₆H₁₀) serves as a tetravalent linker, while the naphthoic acid substituents introduce carboxyl groups for coordination or hydrogen bonding.
Spectral and Stereochemical Data
PubChem’s computed descriptors confirm the compound’s stereochemistry, with the InChIKey CSLBRFPPYPOWIF-UHFFFAOYSA-N providing a unique identifier for its 2D structure . The SMILES string delineates the connectivity:
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)C7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C9=CC1=C(C=C9)C=C(C=C1)C(=O)O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)O .
Physicochemical Properties
Basic Parameters
| Property | Value | Source |
|---|---|---|
| CAS Number | 2010983-66-9 | |
| Molecular Formula | C₆₀H₃₄O₈ | |
| Molecular Weight | 882.91 g/mol | |
| Purity | >95% (typical supplier) |
Solubility and Stability
The compound exhibits limited solubility in aqueous media but dissolves in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) . Storage at 2–8°C in anhydrous conditions is recommended to prevent decarboxylation or aggregation . Thermal stability data remain unpublished, though its aromatic framework suggests resilience below 200°C.
Table 1: Stock Solution Preparation Guidelines
| Initial Mass | Target Concentration | Volume Required (mL) |
|---|---|---|
| 1 mg | 1 mM | 1.1326 |
| 5 mg | 5 mM | 1.1326 |
| 10 mg | 10 mM | 1.1326 |
| Adapted from GlpBio’s solubility protocols . |
Research Applications
Metal-Organic Frameworks (MOFs)
The tetrahedral geometry and carboxylate ligands make this compound a promising organic linker for MOFs. VulcanChem highlights its use in constructing frameworks with high surface areas (>3000 m²/g) for hydrogen storage or CO₂ sequestration. Comparative studies suggest that pyrene-based linkers enhance framework stability compared to benzene analogs.
Covalent Organic Frameworks (COFs)
In COF synthesis, the compound’s rigidity facilitates the formation of crystalline porous networks. Recent work demonstrates its utility in photocatalysis, where the extended π-system enables visible-light absorption for water splitting. Challenges persist in achieving uniform crystallinity due to steric hindrance from the naphthoic acid groups.
Drug Delivery Systems
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